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molecular formula C21H15N3O4 B549329 Deferasirox CAS No. 201530-41-8

Deferasirox

Cat. No. B549329
M. Wt: 373.4 g/mol
InChI Key: BOFQWVMAQOTZIW-UHFFFAOYSA-N
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Patent
US08907083B2

Procedure details

A mixture of methanol (450.0 ml), 2-(2-hydroxyphenyl)-benz[1,3]oxazin-4-one (30.0 gm) were stir for 10 min at 25-30° C. To the above contents 4-hydrazino benzoic acid (20.03 gm) was added. The contents were heated to reflux temperature 65-70° C. The contents were maintained for 4 hours at 65-70° C. The reaction mass was cooled Slowly to 0-5° C. and maintained it for 1 hour at 0-5° C. The reaction mass was filtered and washed with methanol (30.0 ml). Compound was taken into methylene chloride and stir for 10 min 25-30° C. The contents were heated to reflux temperature (40-45° C.) and maintained the contents for 1 hr at reflux temperature. Cool the contents to 25-30° C. and stirred for 1 hr at 25-30° C. The reaction mass was filtered and washed with methylene chloride (30.0 ml). Dried the compound at 60-65° C. Yield: 79.0%.
Quantity
20.03 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[O:9][C:10]2[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=2[C:12](=O)[N:13]=1.[NH:19]([C:21]1[CH:29]=[CH:28][C:24]([C:25]([OH:27])=[O:26])=[CH:23][CH:22]=1)[NH2:20]>CO>[CH:16]1[CH:17]=[CH:18][C:10]([OH:9])=[C:11]([C:12]2[N:13]=[C:8]([C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[OH:1])[N:19]([C:21]3[CH:29]=[CH:28][C:24]([C:25]([OH:27])=[O:26])=[CH:23][CH:22]=3)[N:20]=2)[CH:15]=1

Inputs

Step One
Name
Quantity
20.03 g
Type
reactant
Smiles
N(N)C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
OC1=C(C=CC=C1)C=1OC2=C(C(N1)=O)C=CC=C2
Name
Quantity
450 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
were stir for 10 min at 25-30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The contents were heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature 65-70° C
TEMPERATURE
Type
TEMPERATURE
Details
The contents were maintained for 4 hours at 65-70° C
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled Slowly to 0-5° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained it for 1 hour at 0-5° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mass was filtered
WASH
Type
WASH
Details
washed with methanol (30.0 ml)
STIRRING
Type
STIRRING
Details
stir for 10 min 25-30° C
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The contents were heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature (40-45° C.)
TEMPERATURE
Type
TEMPERATURE
Details
maintained the contents for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
Cool the contents to 25-30° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hr at 25-30° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mass was filtered
WASH
Type
WASH
Details
washed with methylene chloride (30.0 ml)
CUSTOM
Type
CUSTOM
Details
Dried the compound at 60-65° C

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C=1C=CC(=C(C1)C=2N=C(N(N2)C=3C=CC(=CC3)C(=O)O)C=4C=CC=CC4O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08907083B2

Procedure details

A mixture of methanol (450.0 ml), 2-(2-hydroxyphenyl)-benz[1,3]oxazin-4-one (30.0 gm) were stir for 10 min at 25-30° C. To the above contents 4-hydrazino benzoic acid (20.03 gm) was added. The contents were heated to reflux temperature 65-70° C. The contents were maintained for 4 hours at 65-70° C. The reaction mass was cooled Slowly to 0-5° C. and maintained it for 1 hour at 0-5° C. The reaction mass was filtered and washed with methanol (30.0 ml). Compound was taken into methylene chloride and stir for 10 min 25-30° C. The contents were heated to reflux temperature (40-45° C.) and maintained the contents for 1 hr at reflux temperature. Cool the contents to 25-30° C. and stirred for 1 hr at 25-30° C. The reaction mass was filtered and washed with methylene chloride (30.0 ml). Dried the compound at 60-65° C. Yield: 79.0%.
Quantity
20.03 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[O:9][C:10]2[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=2[C:12](=O)[N:13]=1.[NH:19]([C:21]1[CH:29]=[CH:28][C:24]([C:25]([OH:27])=[O:26])=[CH:23][CH:22]=1)[NH2:20]>CO>[CH:16]1[CH:17]=[CH:18][C:10]([OH:9])=[C:11]([C:12]2[N:13]=[C:8]([C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[OH:1])[N:19]([C:21]3[CH:29]=[CH:28][C:24]([C:25]([OH:27])=[O:26])=[CH:23][CH:22]=3)[N:20]=2)[CH:15]=1

Inputs

Step One
Name
Quantity
20.03 g
Type
reactant
Smiles
N(N)C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
OC1=C(C=CC=C1)C=1OC2=C(C(N1)=O)C=CC=C2
Name
Quantity
450 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
were stir for 10 min at 25-30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The contents were heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature 65-70° C
TEMPERATURE
Type
TEMPERATURE
Details
The contents were maintained for 4 hours at 65-70° C
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled Slowly to 0-5° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained it for 1 hour at 0-5° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mass was filtered
WASH
Type
WASH
Details
washed with methanol (30.0 ml)
STIRRING
Type
STIRRING
Details
stir for 10 min 25-30° C
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The contents were heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature (40-45° C.)
TEMPERATURE
Type
TEMPERATURE
Details
maintained the contents for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
Cool the contents to 25-30° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hr at 25-30° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mass was filtered
WASH
Type
WASH
Details
washed with methylene chloride (30.0 ml)
CUSTOM
Type
CUSTOM
Details
Dried the compound at 60-65° C

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C=1C=CC(=C(C1)C=2N=C(N(N2)C=3C=CC(=CC3)C(=O)O)C=4C=CC=CC4O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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